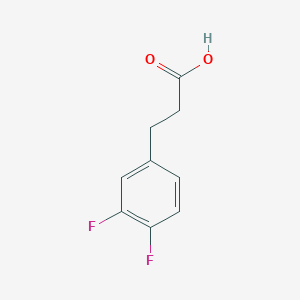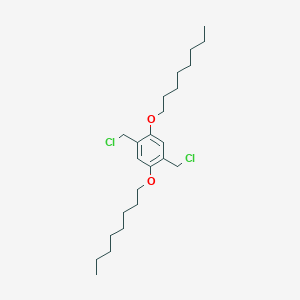
N-heptanoyl-L-homoserine lactone
Vue d'ensemble
Description
N-heptanoyl-L-homosérine lactone: est un membre de la famille des N-acyl-homosérine lactones. Ces composés sont de petites molécules de signalisation diffusibles impliquées dans la détection de quorum, un système régulateur utilisé par les bactéries pour contrôler l'expression des gènes en réponse à l'augmentation de la densité cellulaire . La N-heptanoyl-L-homosérine lactone joue un rôle crucial dans la communication bactérienne, affectant le métabolisme cellulaire et la régulation des gènes .
Mécanisme D'action
Target of Action
N-Heptanoyl-L-Homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . These bacteria use AHLs to regulate gene expression in a process known as quorum sensing .
Mode of Action
The mode of action of C7-HSL involves its role as a small diffusible signaling molecule in quorum sensing . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by the synthesis of diffusible AHL molecules .
Biochemical Pathways
In the context of biochemical pathways, C7-HSL plays a crucial role in cell-to-cell communication among bacteria . This intercellular communication has become a target for the development of new anti-virulence drugs , and a research focus for the prevention of biofilm formation .
Result of Action
The result of C7-HSL’s action is the regulation of gene expression and the consequent alteration of cellular metabolism . This can lead to various outcomes, including the regulation of virulence, infection prevention, and septicemia in fish .
Action Environment
The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La N-heptanoyl-L-homosérine lactone peut être synthétisée par l'acylation de la L-homosérine lactone avec le chlorure d'heptanoyle. La réaction implique généralement l'utilisation d'une base telle que la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique . La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température pour éviter les réactions secondaires .
Méthodes de production industrielle : La production industrielle de N-heptanoyl-L-homosérine lactone implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles .
Analyse Des Réactions Chimiques
Types de réactions : La N-heptanoyl-L-homosérine lactone subit diverses réactions chimiques, notamment :
Hydrolyse : La lactone peut être hydrolysée en conditions acides ou basiques pour produire l'acide hydroxy correspondant.
Oxydation : La coupure oxydative de la lactone peut produire des acides carboxyliques.
Substitution : Le groupe acyle peut être substitué par d'autres groupes acyles par des réactions de transacylation.
Réactifs et conditions communs :
Hydrolyse : Solutions aqueuses acides ou basiques à des températures élevées.
Oxydation : Agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Substitution : Chlorures d'acyle ou anhydrides en présence d'une base.
Principaux produits :
Hydrolyse : Acides hydroxy.
Oxydation : Acides carboxyliques.
Substitution : Diverses N-acyl-homosérine lactones.
Applications de la recherche scientifique
La N-heptanoyl-L-homosérine lactone a des applications diverses dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des acyl-homosérine lactones.
Industrie : Utilisée dans le développement de biosenseurs et de stratégies de prévention des biofilms.
Mécanisme d'action
La N-heptanoyl-L-homosérine lactone exerce ses effets par le biais de la détection de quorum. Elle se lie à des protéines réceptrices spécifiques dans les bactéries, conduisant à l'activation ou à la répression des gènes cibles . Ce processus implique la famille LuxIR de protéines, qui régulent l'expression des gènes en réponse à la concentration de N-acyl-homosérine lactones . Les cibles moléculaires comprennent les régulateurs de la transcription et les enzymes impliquées dans le métabolisme cellulaire .
Applications De Recherche Scientifique
N-heptanoyl-L-Homoserine lactone has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
La N-heptanoyl-L-homosérine lactone est unique parmi les N-acyl-homosérine lactones en raison de sa longueur de chaîne acyle spécifique, qui influence ses propriétés de signalisation et son affinité de liaison au récepteur . Des composés similaires incluent :
- N-hexanoyl-L-homosérine lactone
- N-octanoyl-L-homosérine lactone
- N-décanoyl-L-homosérine lactone
- N-(3-oxododécanoyl)-L-homosérine lactone
- N-(3-oxodécanoyl)-L-homosérine lactone
Ces composés varient en longueur de chaîne acyle et en groupes fonctionnels, affectant leurs activités biologiques et leurs applications .
Propriétés
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332084 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177158-20-2 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?
A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].
Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?
A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].
Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?
A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].
Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?
A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.
Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?
A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.
Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?
A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)


![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)





